Idebenone Glucuronide Idebenone Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18572707
InChI: InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1
SMILES:
Molecular Formula: C25H38O11
Molecular Weight: 514.6 g/mol

Idebenone Glucuronide

CAS No.:

Cat. No.: VC18572707

Molecular Formula: C25H38O11

Molecular Weight: 514.6 g/mol

* For research use only. Not for human or veterinary use.

Idebenone Glucuronide -

Specification

Molecular Formula C25H38O11
Molecular Weight 514.6 g/mol
IUPAC Name (2S,3S,6R)-6-[10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1
Standard InChI Key CDCNKPZTVWMIQX-BVDXZDFCSA-N
Isomeric SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O
Canonical SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O

Introduction

Chemical Characteristics and Structural Analysis

Idebenone Glucuronide possesses a molecular formula of C<sub>25</sub>H<sub>38</sub>O<sub>11</sub> and a molecular weight of 514.6 g/mol. Its structure integrates a glucuronide moiety attached to the parent idebenone molecule, which consists of a benzoquinone ring and a hydrophobic side chain. The glucuronidation occurs at the hydroxyl group of idebenone, mediated by UDP-glucuronosyltransferase enzymes, resulting in a polar conjugate that enhances aqueous solubility .

Isotopic Variants and Analytical Utility

A stable isotope-labeled form, Idebenone Glucuronide-<sup>13</sup>C,d<sub>3</sub>, is utilized in advanced pharmacokinetic studies. This variant substitutes three hydrogen atoms with deuterium and one carbon with <sup>13</sup>C, yielding a molecular formula of C<sub>24</sub>H<sub>35</sub>D<sub>3</sub>O<sub>11</sub> and a molecular weight of 518.57 g/mol. Such isotopic labeling enables precise tracking of metabolic pathways and drug distribution using mass spectrometry .

PropertyIdebenone GlucuronideIdebenone Glucuronide-<sup>13</sup>C,d<sub>3</sub>
Molecular FormulaC<sub>25</sub>H<sub>38</sub>O<sub>11</sub>C<sub>24</sub>H<sub>35</sub>D<sub>3</sub>O<sub>11</sub>
Molecular Weight (g/mol)514.6518.57
Key ModificationsGlucuronide conjugate<sup>13</sup>C and deuterium substitution
Primary UseMetabolic studiesIsotopic tracing in pharmacokinetics

Synthesis and Metabolic Pathways

Glucuronidation Mechanism

The synthesis of Idebenone Glucuronide occurs via enzymatic conjugation in the liver, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to idebenone . This reaction increases the compound’s hydrophilicity, promoting renal excretion and reducing potential toxicity .

Phase I and II Metabolism

Idebenone undergoes extensive first-pass metabolism, with over 99% converted into metabolites . Phase I metabolism involves oxidative shortening of the side chain, producing intermediates like QS10, QS6, and QS4. Subsequent phase II reactions conjugate these metabolites with glucuronic acid or sulfate groups, yielding Idebenone Glucuronide and sulfated derivatives .

Mechanism of Action and Biological Effects

Mitochondrial Protection and Antioxidant Activity

Though primarily a metabolite, Idebenone Glucuronide retains partial activity of its parent compound. Idebenone functions as an electron carrier in the mitochondrial electron transport chain (ETC), bypassing complex I to deliver electrons directly to complex III, thereby restoring ATP synthesis in dysfunctional mitochondria . This mechanism is critical in mitigating oxidative stress, as idebenone neutralizes free radicals and inhibits lipid peroxidation .

Blood-Brain Barrier Penetration

Idebenone’s ability to cross the blood-brain barrier allows its glucuronide metabolite to accumulate in cerebral tissues and the aqueous humor of the eye . This distribution is pharmacologically relevant for neuroprotective and visual applications, particularly in LHON, where mitochondrial dysfunction in retinal ganglion cells leads to vision loss .

Pharmacokinetic Profile

Absorption and Bioavailability

Oral administration of idebenone results in rapid absorption, with peak plasma concentrations achieved within 1 hour . Co-administration with food increases bioavailability 5- to 7-fold, necessitating dietary intake during dosing .

Distribution and Excretion

Idebenone Glucuronide exhibits a volume of distribution indicative of extensive tissue penetration. It is primarily excreted via the kidneys, with a half-life influenced by the efficiency of glucuronidation pathways .

Applications in Research and Therapy

Neurodegenerative Diseases

Research explores idebenone’s potential in Alzheimer’s and Parkinson’s diseases, with its glucuronide serving as a biomarker for drug exposure . Trials note mild to moderate cognitive improvement in dementia patients, though efficacy correlates with disease severity .

Comparative Analysis with Idebenone

ParameterIdebenoneIdebenone Glucuronide
SolubilityLipophilicHydrophilic
BioavailabilityLow (enhanced with food)High (due to conjugation)
Primary FunctionAntioxidant, ETC modulatorMetabolic excretion
Therapeutic RoleDirect action in mitochondriaPharmacokinetic modulation

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